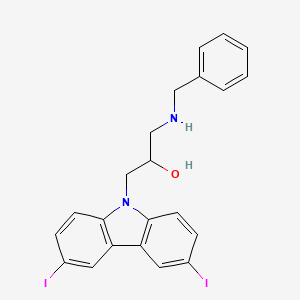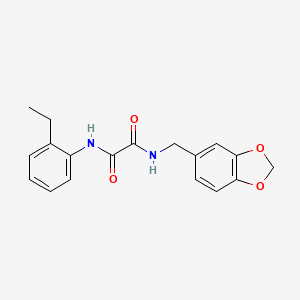![molecular formula C17H15ClN2O2 B5164508 1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been widely studied for its potential therapeutic applications and its role in drug development.
作用機序
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione acts as a full agonist of the CB1 receptor, which is primarily expressed in the central nervous system. It binds to the receptor and activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabinoids, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain sensitivity in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. This compound has been found to increase appetite and food intake, and to have effects on the reward system in the brain.
実験室実験の利点と制限
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages as a research tool. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for investigating the effects of cannabinoids on the receptor system. It is also stable and easy to handle, making it suitable for use in a range of experimental settings. However, this compound has some limitations as a research tool. It is not a natural compound, so its effects may not accurately reflect those of endogenous cannabinoids. It also has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several areas of future research that could be pursued using 1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione. One potential direction is the development of new CB1 receptor ligands with improved pharmacological properties. Another area of research is the investigation of the role of the cannabinoid receptor system in various disease states, such as pain, inflammation, and psychiatric disorders. Finally, this compound could be used to study the effects of cannabinoids on the developing brain, which is an area of growing concern given the increasing use of cannabis among young people.
合成法
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione can be synthesized through a multistep process starting from 3-chlorobenzaldehyde and 4-methylphenylamine. The key step in the synthesis is the formation of the pyrrolidinedione ring through a condensation reaction between the aldehyde and the amine. The final product is obtained through purification and crystallization.
科学的研究の応用
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has been used extensively in scientific research to study the cannabinoid receptor system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and mood. This compound has also been used as a tool compound in drug discovery to develop new cannabinoid receptor ligands with improved pharmacological properties.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-5-7-13(8-6-11)19-15-10-16(21)20(17(15)22)14-4-2-3-12(18)9-14/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJSEKVHNNIISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![ethyl 7-cyclopropyl-3-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5164464.png)

![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)

